Malonic acid

Catalog No.
S534435
CAS No.
141-82-2
M.F
C3H4O4
C3H4O4
COOHCH2COOH
M. Wt
104.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonic acid

CAS Number

141-82-2

Product Name

Malonic acid

IUPAC Name

propanedioic acid

Molecular Formula

C3H4O4
C3H4O4
COOHCH2COOH

Molecular Weight

104.06 g/mol

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)

InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(=O)O

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
In water, 6.23X10+5 mg/L at 25 °C
In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method)
One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine
763.0 mg/mL
Solubility in water, g/100ml at 20 °C: 7.3

Synonyms

dithallium malonate, malonate, malonic acid, malonic acid, 1,3-(14)C2-labeled, malonic acid, 2-(14)C-labeled, malonic acid, diammonium salt, malonic acid, dipotassium salt, malonic acid, disodium salt, malonic acid, disodium salt, 1-(14)C-labeled, malonic acid, dithallium salt, malonic acid, monocalcium salt, malonic acid, monosodium salt, malonic acid, potassium salt, malonic acid, sodium salt, monosodium malonate, thallium malonate, thallous malonate

Canonical SMILES

C(C(=O)O)C(=O)O

The exact mass of the compound Malonic acid is 104.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)763000 mg/l (at 25 °c)7.33 min water, 6.23x10+5 mg/l at 25 °cin water, 7.66x10+5 mg/l at 20 °c (ph 1-10), eu guideline method a.6 (flask method)one gram dissolves in: 0.65 ml water, about 2 ml alcohol, 1.1 ml methanol, 3 ml propyl alcohol, 13 ml ether, 7 ml pyridine763.0 mg/mlsolubility in water, g/100ml at 20 °c: 7.3. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Malonic acid (CAS 141-82-2), or propanedioic acid, is a highly soluble C3 dicarboxylic acid distinguished by its active methylene group and specific thermal degradation profile [1]. In industrial and laboratory procurement, it serves as a foundational building block for active pharmaceutical ingredients (APIs), a critical component in high-concentration aqueous formulations, and a key hydrogen bond donor in advanced green solvents . Unlike standard aliphatic dicarboxylic acids, its unique combination of extreme aqueous solubility (~730 g/L at 20 °C) and low-temperature decarboxylation makes it a highly specialized precursor rather than a generic bulk acidifier [1].

Attempting to substitute malonic acid with its closest in-class homologs, such as succinic acid (C4) or oxalic acid (C2), fundamentally fails in both synthesis and formulation workflows [1]. Succinic acid lacks the highly acidic active methylene protons necessary for Knoevenagel-type C-C bond formations and exhibits drastically lower water solubility, preventing its use in high-concentration baths [2]. Furthermore, their thermal degradation pathways are entirely divergent: malonic acid cleanly decarboxylates to acetic acid and carbon dioxide at moderate temperatures (135–150 °C), whereas succinic acid is thermally stable until it dehydrates into an anhydride at much higher temperatures (>200 °C), rendering them non-interchangeable in temperature-sensitive processes [1].

Room-Temperature Fluidity in Choline Chloride Deep Eutectic Solvents

When formulating Type III Deep Eutectic Solvents (DES) with choline chloride, the choice of dicarboxylic acid dictates the physical state of the mixture at ambient temperatures. A 1:1 molar ratio of malonic acid to choline chloride yields a highly fluid liquid with a freezing point of 10 °C [1]. In contrast, substituting with the C4 homolog, succinic acid, results in a mixture that remains solid until heated to 71 °C[1]. This massive 61 °C depression differential is driven by the specific charge delocalization and hydrogen bonding network formed by the C3 diacid.

Evidence DimensionDES Freezing Point (1:1 with Choline Chloride)
Target Compound Data10 °C
Comparator Or BaselineSuccinic acid: 71 °C
Quantified Difference61 °C lower freezing point
Conditions1:1 molar ratio with choline chloride, cooled at 1 °C/min

Allows the formulation of green extraction media and catalytic solvents that remain entirely liquid at ambient room temperature without requiring auxiliary heating.

Maximum Active Concentration in Aqueous Systems

For high-concentration aqueous formulations, malonic acid provides an exceptionally high solubility ceiling compared to its closest structural analogs. At 20 °C, malonic acid achieves a water solubility of approximately 730 g/L [1]. The C4 analog, succinic acid, is limited to a solubility of only 58 to 80 g/L under identical conditions . This near 10-fold difference allows malonic acid to be utilized in ultra-dense aqueous environments without the risk of low-temperature precipitation.

Evidence DimensionWater Solubility at 20 °C
Target Compound Data~730 g/L
Comparator Or BaselineSuccinic acid: ~58-80 g/L
Quantified DifferenceApprox. 10x higher aqueous solubility
ConditionsAqueous solution at 20 °C and standard atmospheric pressure

Enables the creation of highly concentrated surface treatment baths, cross-linking solutions, or electrolyte additives that resist precipitation during cold storage.

Low-Temperature Thermal Decarboxylation vs. Dehydration

The thermal behavior of malonic acid is fundamentally divergent from succinic acid, dictating its utility in temperature-sensitive syntheses. Upon heating to 135–150 °C, malonic acid undergoes clean thermal decarboxylation to yield acetic acid and carbon dioxide [1]. Conversely, succinic acid is thermally stable at these temperatures and, when heated above 200 °C, undergoes dehydration to form succinic anhydride rather than decarboxylating [2]. This distinct C3 vs. C4 thermal pathway is critical for reactions requiring a transient acidifier or a traceless leaving group.

Evidence DimensionPrimary Thermal Degradation Pathway
Target Compound DataDecarboxylation at 135–150 °C
Comparator Or BaselineSuccinic acid: Dehydration to anhydride at >200 °C
Quantified DifferenceFundamentally different chemical pathway and >50 °C lower onset temperature
ConditionsNeat thermal heating at atmospheric pressure

Dictates precursor selection for reactions requiring low-temperature traceless decarboxylation, such as the Doebner modification, where anhydride formation would ruin the yield.

Primary Dissociation and Low-pH Buffering Capacity

Malonic acid provides a significantly stronger initial proton donation capacity compared to succinic acid, which is critical for low-pH buffering. The primary dissociation constant (pKa1) for malonic acid is 2.83, whereas succinic acid has a pKa1 of 4.21 [1]. This quantifiable difference in acidity allows malonic acid to maintain buffering capacity at a much lower pH range, which is often required in specialized metal-ion complexation and anodic oxidation baths.

Evidence DimensionPrimary Dissociation Constant (pKa1)
Target Compound Data2.83
Comparator Or BaselineSuccinic acid: 4.21
Quantified Difference1.38 lower pKa1 (stronger acid)
ConditionsAqueous solution, standard temperature

Provides a significantly stronger initial acidity, making it the preferred dicarboxylic acid for low-pH electroplating baths and specific metal-ion complexations.

Precursor for API Synthesis via Knoevenagel Condensation

Leveraging its active methylene group and low-temperature decarboxylation pathway, malonic acid is the mandatory precursor for synthesizing cinnamic acid derivatives (via the Doebner modification) and barbiturates . Substitutes like succinic acid cannot undergo these specific C-C bond formations under mild conditions.

Formulation of Ambient-Temperature Deep Eutectic Solvents

Due to its ability to form a 10 °C freezing-point liquid with choline chloride, malonic acid is selected over succinic acid to formulate Type III DESs for temperature-sensitive biomass extraction and green catalysis [1]. This ensures the solvent remains fully operational at room temperature.

High-Concentration Aluminum Anodizing Baths

Exploiting its ~730 g/L aqueous solubility and specific pKa profile, malonic acid is utilized in specialized anodic oxidation baths where high active concentrations are required without the risk of precipitation during operational cooling [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992)
Liquid
White solid; [ICSC] White crystals; [Alfa Aesar MSDS]
Solid
WHITE CRYSTALS.

Color/Form

White crystals
Crystalline powder
Colorless hygroscopic solid which sublimes in vacuum

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

104.01095860 g/mol

Monoisotopic Mass

104.01095860 g/mol

Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992)
Decomposes above 140 °C

Heavy Atom Count

7

Density

1.63 (NTP, 1992) - Denser than water; will sink
Density: 1.619 g/cu cm at 10 °C
1.6 g/cm³

LogP

-0.81
-0.81 (LogP)
log Kow = -0.81
-0.81
-0.91/-0.18 (calculated)

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides.
When heated to decomposition it emits acrid smoke and irritating fumes.
135 °C

Appearance

Solid powder

Melting Point

276.1 °F (NTP, 1992)
135-137 °C
135 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9KX7ZMG0MK

Related CAS

141-95-7 (di-hydrochloride salt)
19455-76-6 (mono-calcium salt)
23549-97-5 (hydrochloride salt)
2757-18-8 (di-thallium salt)
926-71-6 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 275 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 269 of 275 companies with hazard statement code(s):;
H302 (82.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (48.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (21.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (78.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Malonic acid, which is also called propanedioic acid, is a colorless or white crystalline powder. Malonic acid is very soluble in water. It occurs naturally in the air, and occurs because of engine emissions, wood fires and from cigarettes. It occurs in many plants, including fruits and grains. USE: Malonic acid is used to make pharmaceuticals. It is also used in veterinary medicine. EXPOSURE: Workers who use malonic acid may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food, smoking cigarettes and breathing air. If malonic acid is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for malonic acid to produce toxic effects in humans were not available. Eye irritation and mild skin irritation were observed in rats exposed directly. A few laboratory animal toxicity studies of malonic acid are available in the published scientific literature, but the studies are inadequate to identify additional health effects. Data on the potential for malonic acid to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for malonic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/VET/ It is established that resorption of bone tissue in broiler chicks caused by disturbance of photoperiodism can be prevented by adding malonic acid to feed. The data obtained are discussed within the scope of the concept of free-radical pathology of connective tissue in connection with the antioxidant properties of malonate.

Vapor Pressure

0.0015 [mmHg]
2.7X10-6 mm Hg at 23 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

141-82-2

Absorption Distribution and Excretion

Malonic acid injected into rats or rabbits is excreted largely unchanged, but also causes increased excretion of citric and alpha-ketoglutaric acids.

Metabolism Metabolites

Some malonate may be metabilized through the tricarboxylic acid cycle, with decarboxylation to acetate followed by transformation to succinate, which has been detected in rat urine. /Malonate/

Wikipedia

Malonic acid
Rizatriptan

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Buffering

Methods of Manufacturing

Malonic acid is usually produced by hydrolysis of cyanoacetic acid or by acid saponification of malonates. Alternative more recently reported methods for the preparation of malonic acid are the ozonolysis of cyclopentadiene, the palladium-catalyzed air oxidation of 1,3-propanediol, the platinum group metalcatalyzed oxidation of 3-hydroxypropionaldehyde or 3-hydroxypropionic acid and the use of malononitrile as a substrate for a nitrilase.
From monochloroacetic acid by reaction with potassium cyanide followed by hydrolysis.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Computer and Electronic Product Manufacturing
Fabricated Metal Product Manufacturing
Propanedioic acid: ACTIVE
The occurrence of malonic acid has been reported in the leaves of lucerne and in green wheat plants. This acid is well known as a competitive inhibitor of succinic dehydrogenase, and has been used extensively in investigations of the tricarboxylic acid cycle.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

The present experiments were carried out to provide direct in vivo evidence for the involvement of c-Jun N-terminal kinase (JNK) in the induction of ischemic brain injury. Malonate, which produces lesions similar to those of focal ischemia-reperfusion by a reversible inhibition of succinate dehydrogenase in mitochondria, was injected into the left striatum in the rat brain without or with the simultaneous injection of a cell permeable peptidic JNK inhibitor, (L)-HIV-TAT48-57-PP-JBD20. Two regions of malonate-induced brain injury were visualized as a hyperintense region with surrounding hypointense regions by apparent diffusion coefficient mapping magnetic resonance imaging. The JNK inhibitor significantly counteracted both hyper- and hypointense regions at the early stage of brain injury. Histological examination clarified that the inhibitor suppressed the induction of coagulation necrosis and spongy degeneration at early and late stages. /Malonate/
The acute and long-term effects of the local perfusion of 3,4-methylenedioxymethamphetamine (MDMA) and the interaction with the mitochondrial inhibitor malonate (MAL) were examined in the rat striatum. MDMA, MAL or the combination of MAL with MDMA was reverse dialyzed into the striatum for 8 h via a microdialysis probe while extracellular dopamine (DA) and serotonin (5-HT) were measured. One week later, tissue immediately surrounding the probe was assayed for DA and 5-HT tissue content. Local perfusion of MDMA increased DA and 5-HT release but did not produce long-term depletion of DA or 5-HT in tissue. Malonate also increased both DA and 5-HT release but, in contrast to MDMA, produced only long-term depletion of DA. The combined perfusion of MDMA/MAL synergistically increased the release of DA and 5-HT and produced long-term depletion of both DA and 5-HT in tissue. These results support the conclusion that DA, compared with 5-HT, neurons are more susceptible to mitochondrial inhibition. Moreover, MDMA, which does not normally produce DA depletion in the rat, exacerbated MAL-induced DA depletions. The effect of MDMA in combination with MAL to produce 5-HT depletion suggests a role for bio-energetic stress in MDMA-induced toxicity to 5-HT neurons. Overall, these results highlight the importance of energy balance to the function of DA and 5-HT neurons and to the toxic effects of MDMA. /Malonate/
We examined whether creatine administration could exert neuroprotective effects against excitotoxicity mediated by N-methyl-D-aspartate (NMDA), alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainic acid. Oral administration of 1% creatine significantly attenuated striatal excitotoxic lesions produced by NMDA, but had no effect on lesions produced by AMPA or kainic acid. Both creatine and nicotinamide can exert significant protective effects against malonate-induced striatal lesions. We, therefore, examined whether nicotinamide could exert additive neuroprotective effects with creatine against malonate-induced lesions. Nicotinamide with creatine produced significantly better neuroprotection than creatine alone against malonate-induced lesions. Creatine can, therefore, produce significant neuroprotective effects against NMDA mediated excitotoxic lesions in vivo and the combination of nicotinamide with creatine exerts additive neuroprotective effects. /Malonate/
The mitochondrial inhibitors malonate and 3-nitropropionic (3NP) acid are potent neurotoxins in vivo. Administration of these compounds results in neuronal loss similar to that seen in Huntington's disease. Although the mechanism of cell death produced by these compounds likely involves activation of N-methyl-D-aspartate receptors, it remains unclear why the striatum demonstrates regional susceptibility to the toxicity of these and other mitochondrial poisons. We hypothesized that dopamine, a weak neurotoxin that occurs in high concentrations in the striatum, may contribute to the neuronal damage caused by mitochondrial inhibition. We investigated whether depletion of striatal dopamine using the catecholaminergic toxin 6-hydroxydopamine would attenuate lesions induced by mitochondrial inhibition. We found that dopamine depletion reduced significantly the extent of histological damage in the striatum elicited by both intraparenchymal injections of 0.8 micromol malonate and 20 mg/kg systemic administration of 3NP. These data suggest that dopamine or one of its metabolites may contribute to mitochondrial toxin-induced cell death. /Malonate/
For more Interactions (Complete) data for Malonic acid (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Chandra K, Naoum JN, Roy TK, Gilon C, Gerber RB, Friedler A. Mechanistic studies of malonic acid-mediated in situ acylation. Biopolymers. 2015 Sep;104(5):495-505. doi: 10.1002/bip.22654. PubMed PMID: 25846609.
2: Goso Y. Malonic acid suppresses mucin-type O-glycan degradation during hydrazine treatment of glycoproteins. Anal Biochem. 2016 Mar 1;496:35-42. doi: 10.1016/j.ab.2015.12.011. Epub 2015 Dec 24. PubMed PMID: 26723492.
3: Gao H, Luo Z, Ge P, He J, Zhou F, Zheng P, Jiang J. Direct Catalytic Asymmetric Synthesis of β-Hydroxy Acids from Malonic Acid. Org Lett. 2015 Dec 18;17(24):5962-5. doi: 10.1021/acs.orglett.5b02891. Epub 2015 Nov 20. PubMed PMID: 26587748.
4: Ma X, Luo X, Dochain S, Mathot C, Markò IE. Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Org Lett. 2015 Oct 2;17(19):4690-3. doi: 10.1021/acs.orglett.5b02084. PubMed PMID: 26392322.
5: Song CW, Kim JW, Cho IJ, Lee SY. Metabolic Engineering of Escherichia coli for the Production of 3-Hydroxypropionic Acid and Malonic Acid through β-Alanine Route. ACS Synth Biol. 2016 Nov 18;5(11):1256-1263. Epub 2016 Mar 14. PubMed PMID: 26925526.
6: Darvas M, Picaud S, Jedlovszky P. Molecular dynamics simulations of the water adsorption around malonic acid aerosol models. Phys Chem Chem Phys. 2013 Jul 14;15(26):10942-51. doi: 10.1039/c3cp50608h. Epub 2013 May 24. PubMed PMID: 23702947.
7: Nakamura S, Sano M, Toda A, Nakane D, Masuda H. Organocatalytic enantioselective decarboxylative reaction of malonic acid half thioesters with cyclic N-sulfonyl ketimines by using N-heteroarenesulfonyl cinchona alkaloid amides. Chemistry. 2015 Mar 2;21(10):3929-32. doi: 10.1002/chem.201406270. Epub 2015 Jan 22. PubMed PMID: 25614368.
8: Shibata N, Nishimine T, Shibata N, Tokunaga E, Kawada K, Kagawa T, Aceña JL, Sorochinsky AE, Soloshonok VA. Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. Org Biomol Chem. 2014 Mar 7;12(9):1454-62. doi: 10.1039/c3ob42425a. PubMed PMID: 24445698.
9: Bew SP, Stephenson GR, Rouden J, Martinez-Lozano LA, Seylani H. Malonic acid half oxyesters and thioesters: solvent-free synthesis and DFT analysis of their enols. Org Lett. 2013 Aug 2;15(15):3805-7. doi: 10.1021/ol400804b. Epub 2013 Jul 22. PubMed PMID: 23876089.
10: Beyer KD, Schroeder JR, Kissinger JA. Temperature-dependent deliquescence relative humidities and water activities using humidity controlled thermogravimetric analysis with application to malonic acid. J Phys Chem A. 2014 Apr 3;118(13):2488-97. doi: 10.1021/jp412446h. Epub 2014 Mar 21. PubMed PMID: 24628358.
11: Griffin JD, Zeller MA, Nicewicz DA. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. J Am Chem Soc. 2015 Sep 9;137(35):11340-8. doi: 10.1021/jacs.5b07770. Epub 2015 Aug 28. PubMed PMID: 26291730; PubMed Central PMCID: PMC5768415.
12: Reddy GS, Ramkumar S, Asiri AM, Anandan S. Bi-anchoring organic sensitizers of type D-(π-A)₂ comprising thiophene-2-acetonitrile as π-spacer and malonic acid as electron acceptor for dye sensitized solar cell applications. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jun 15;145:531-539. doi: 10.1016/j.saa.2015.03.032. Epub 2015 Mar 9. PubMed PMID: 25801442.
13: Preska Steinberg A, Epstein IR, Dolnik M. Target Turing patterns and growth dynamics in the chlorine dioxide-iodine-malonic acid reaction. J Phys Chem A. 2014 Apr 3;118(13):2393-400. doi: 10.1021/jp500432t. Epub 2014 Mar 19. PubMed PMID: 24601764.
14: Kalonia H, Kumar P, Kumar A. Targeting oxidative stress attenuates malonic acid induced Huntington like behavioral and mitochondrial alterations in rats. Eur J Pharmacol. 2010 May 25;634(1-3):46-52. doi: 10.1016/j.ejphar.2010.02.031. Epub 2010 Feb 25. PubMed PMID: 20188726.
15: Park SY, Jeon E, Lee S, Lee J, Lee T, Won JI. An analysis of the concentration change of intermediate metabolites by gene manipulation in fatty acid biosynthesis. Enzyme Microb Technol. 2012 Jul 15;51(2):95-9. doi: 10.1016/j.enzmictec.2012.04.006. Epub 2012 Apr 27. PubMed PMID: 22664193.
16: Kumar A, Sharma N, Mishra J, Kalonia H. Synergistical neuroprotection of rofecoxib and statins against malonic acid induced Huntington's disease like symptoms and related cognitive dysfunction in rats. Eur J Pharmacol. 2013 Jun 5;709(1-3):1-12. doi: 10.1016/j.ejphar.2013.03.042. Epub 2013 Apr 3. PubMed PMID: 23562615.
17: Limwikrant W, Nagai A, Hagiwara Y, Higashi K, Yamamoto K, Moribe K. Formation mechanism of a new carbamazepine/malonic acid cocrystal polymorph. Int J Pharm. 2012 Jul 15;431(1-2):237-40. doi: 10.1016/j.ijpharm.2012.04.027. Epub 2012 Apr 16. PubMed PMID: 22537807.
18: Lafrance D, Bowles P, Leeman K, Rafka R. Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole. Org Lett. 2011 May 6;13(9):2322-5. doi: 10.1021/ol200575c. Epub 2011 Apr 13. PubMed PMID: 21488674.
19: Ghosh Dastidar T, Netravali AN. 'Green' crosslinking of native starches with malonic acid and their properties. Carbohydr Polym. 2012 Nov 6;90(4):1620-8. doi: 10.1016/j.carbpol.2012.07.041. Epub 2012 Jul 22. PubMed PMID: 22944425.
20: Bauwens M, De Saint-Hubert M, Cleynhens J, Brams L, Devos E, Mottaghy FM, Verbruggen A. Radioiodinated phenylalkyl malonic acid derivatives as pH-sensitive SPECT tracers. PLoS One. 2012;7(6):e38428. doi: 10.1371/journal.pone.0038428. Epub 2012 Jun 13. PubMed PMID: 22719886; PubMed Central PMCID: PMC3374791.

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